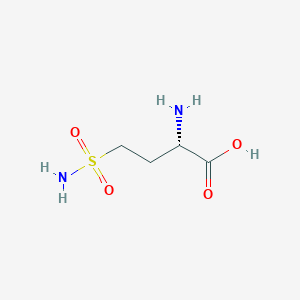
(2s)-2-Amino-4-sulfamoylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s)-2-Amino-4-sulfamoylbutanoic acid is a chemical compound with the molecular formula C4H9NO4S. It is also known as 4-Sulfamoyl-butyric acid. This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2s)-2-Amino-4-sulfamoylbutanoic acid can be synthesized from 4-Sulfamoyl-butyric acid methyl ester. The synthesis involves the hydrolysis of the ester group to form the carboxylic acid. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of 4-Sulfamoyl-butyric acid methyl ester. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2s)-2-Amino-4-sulfamoylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from the carboxyl group.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
(2s)-2-Amino-4-sulfamoylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in solid-phase synthesis for tethering carboxylic acids to support materials.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (2s)-2-Amino-4-sulfamoylbutanoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the carboxyl group can participate in ionic interactions, and the sulfonamide group can engage in nucleophilic substitution reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfamoyl-butyric acid: Similar structure but lacks the amino group.
3-Carboxypropanesulfonamide: Similar structure but lacks the amino group.
Sulfanilamide: Contains a sulfonamide group but differs in the rest of the structure.
Uniqueness
(2s)-2-Amino-4-sulfamoylbutanoic acid is unique due to the presence of all three functional groups (amino, carboxyl, and sulfonamide) in a single molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
83199-31-9 |
|---|---|
Formule moléculaire |
C4H10N2O4S |
Poids moléculaire |
182.2 g/mol |
Nom IUPAC |
(2S)-2-amino-4-sulfamoylbutanoic acid |
InChI |
InChI=1S/C4H10N2O4S/c5-3(4(7)8)1-2-11(6,9)10/h3H,1-2,5H2,(H,7,8)(H2,6,9,10)/t3-/m0/s1 |
Clé InChI |
DBJCKYLNABMIDC-VKHMYHEASA-N |
SMILES |
C(CS(=O)(=O)N)C(C(=O)O)N |
SMILES isomérique |
C(CS(=O)(=O)N)[C@@H](C(=O)O)N |
SMILES canonique |
C(CS(=O)(=O)N)C(C(=O)O)N |
Pictogrammes |
Irritant |
Synonymes |
3-ACPS 3-amino-3-carboxypropanesulfonamide homocysteine sulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















